2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid
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Overview
Description
2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid is a chemical compound with the molecular formula C12H9BrN2O3 It is characterized by the presence of a bromopyrimidine moiety attached to a phenylacetic acid structure through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Esterification: Esters of phenylacetic acid.
Scientific Research Applications
2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The phenylacetic acid portion may contribute to the compound’s overall binding affinity and specificity. Detailed studies on the exact molecular pathways and targets are ongoing .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Shares the bromopyrimidine core but lacks the phenylacetic acid moiety.
Phenylacetic Acid: Contains the phenylacetic acid structure but lacks the bromopyrimidine moiety.
2-Phenylacetic Acid Derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
2-{3-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid is unique due to the combination of the bromopyrimidine and phenylacetic acid moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse research applications .
Properties
CAS No. |
1478430-37-3 |
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Molecular Formula |
C12H9BrN2O3 |
Molecular Weight |
309.11 g/mol |
IUPAC Name |
2-[3-(5-bromopyrimidin-2-yl)oxyphenyl]acetic acid |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-6-14-12(15-7-9)18-10-3-1-2-8(4-10)5-11(16)17/h1-4,6-7H,5H2,(H,16,17) |
InChI Key |
MGJCJIYKUQXIQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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